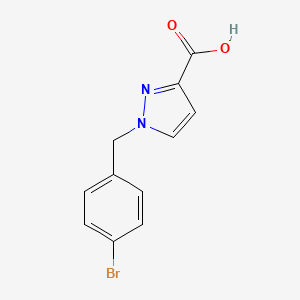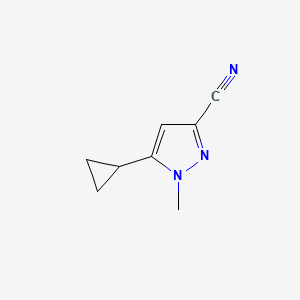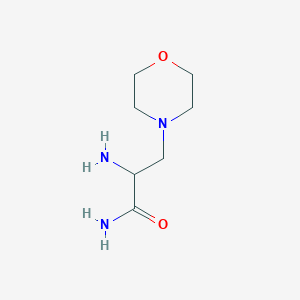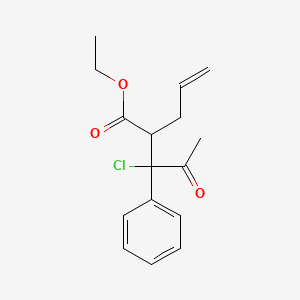
A-acetyl-4-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-acetyl-4-chloro- is a chemical compound with the molecular formula C2H2Cl2OThis compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives .
准备方法
Synthetic Routes and Reaction Conditions
A-acetyl-4-chloro- can be synthesized through the chlorination of acetyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure safety and yield .
Industrial Production Methods
In industrial settings, A-acetyl-4-chloro- is produced by the chlorination of acetyl chloride in large reactors. The process involves the continuous feeding of acetyl chloride and chlorine gas into the reactor, with the reaction mixture being cooled to maintain the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
A-acetyl-4-chloro- undergoes various types of chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to form chloroacetic acid and hydrochloric acid.
Reduction: It can be reduced to form chloroethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and alcohols, with the reaction typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: The reaction with water is usually carried out at room temperature, but can be accelerated by heating.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Amides and esters are the major products formed.
Hydrolysis: Chloroacetic acid and hydrochloric acid are the major products.
Reduction: Chloroethanol is the major product formed.
科学研究应用
A-acetyl-4-chloro- has several scientific research applications, including:
Organic synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological research: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industrial applications: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of A-acetyl-4-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.
相似化合物的比较
A-acetyl-4-chloro- can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds are acylating agents, A-acetyl-4-chloro- is unique due to the presence of the chlorine atom, which increases its reactivity and allows for the formation of chloro-substituted products . Similar compounds include:
Acetyl chloride: Lacks the chlorine atom, making it less reactive.
Benzoyl chloride: Contains a benzene ring, making it less reactive but more stable.
属性
分子式 |
C16H19ClO3 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC 名称 |
ethyl 2-(1-chloro-2-oxo-1-phenylpropyl)pent-4-enoate |
InChI |
InChI=1S/C16H19ClO3/c1-4-9-14(15(19)20-5-2)16(17,12(3)18)13-10-7-6-8-11-13/h4,6-8,10-11,14H,1,5,9H2,2-3H3 |
InChI 键 |
XCJPLCVKTUGBSD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC=C)C(C1=CC=CC=C1)(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


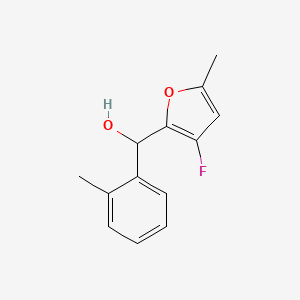
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
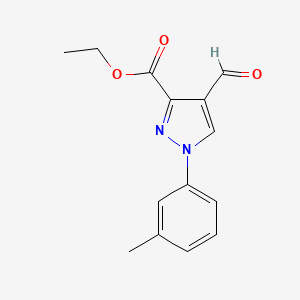

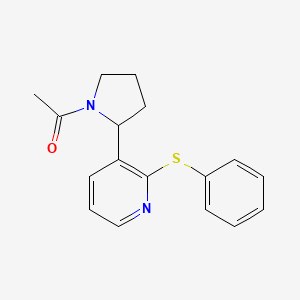
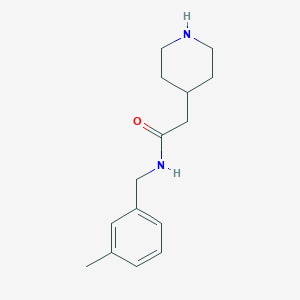
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
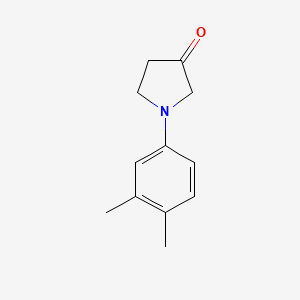
![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
